

Introduction: The Structural Elucidation of a Key Fluorinated Phenolic

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Compound of Interest

Compound Name: *3,5-Difluoro-2-methoxyphenol*

CAS No.: *152434-94-1*

Cat. No.: *B586787*

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3,5-Difluoro-2-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl group, a methoxy group, and two fluorine atoms—imparts specific electronic and steric properties that can be leveraged in drug design and the synthesis of novel polymers. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides a comprehensive overview of the expected spectroscopic data for **3,5-Difluoro-2-methoxyphenol**, offering a predictive but robust framework for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural verification of this and similar fluorinated synthons.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable clues to its structure through fragmentation analysis. For **3,5-Difluoro-2-methoxyphenol** ($C_7H_6F_2O_2$), the expected molecular weight is 160.03 g/mol .

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common method for analyzing small organic molecules. The predicted major ions in the EI mass spectrum of **3,5-Difluoro-2-methoxyphenol** are summarized below.



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Causality of Fragmentation

The fragmentation pattern of aromatic compounds is heavily influenced by the stability of the resulting ions.[2] For **3,5-Difluoro-2-methoxyphenol**, the initial ionization will likely occur on one of the oxygen atoms or the aromatic pi system. The stability of the benzene ring leads to a prominent molecular ion peak.[2][3] The primary fragmentation event, the loss of a methyl radical ($\bullet CH_3$), is driven by the formation of a stable phenoxide-type radical cation. Subsequent loss of carbon monoxide is a hallmark of phenolic compounds, leading to stable five-membered ring structures.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **3,5-Difluoro-2-methoxyphenol** in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Injector: Set to 250 °C with a split ratio of 50:1.
 - Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection (Electron Ionization):
 - Ion Source Temperature: 230 °C.
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for GC-MS analysis of **3,5-Difluoro-2-methoxyphenol**.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]

Predicted IR Absorption Data

The key functional groups in **3,5-Difluoro-2-methoxyphenol** will produce characteristic absorption bands.



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Spectral Interpretation

- O–H Stretch: The most prominent feature will be a broad, strong band in the 3550–3200 cm^{-1} region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[4]
- C–H Stretches: The spectrum will show distinct peaks for aromatic C–H stretches (above 3000 cm^{-1}) and aliphatic C–H stretches from the methoxy group (below 3000 cm^{-1}).
- Fingerprint Region ($< 1500 \text{ cm}^{-1}$): This region will be complex but highly diagnostic. The strong absorptions from the C–O bonds of the ether and phenol, along with the very strong C–F stretching vibrations, will be key identifiers. The presence of two C–F bonds will likely result in multiple strong bands in the 1150–1000 cm^{-1} range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

- Sample Application: Place a small amount of the solid **3,5-Difluoro-2-methoxyphenol** sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum over the range of 4000–600 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Workflow for IR Data Acquisition and Analysis

Caption: Workflow for FT-IR analysis of **3,5-Difluoro-2-methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For **3,5-Difluoro-2-methoxyphenol**, ^1H , ^{13}C , and ^{19}F NMR experiments are all highly informative.

Predicted ^1H NMR Data (500 MHz, CDCl_3)



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Note: ddd = doublet of doublet of doublets, dd = doublet of doublets, s = singlet.

Interpretation:

- The two aromatic protons (H-4 and H-6) are in different environments and will appear as complex multiplets due to coupling with each other (meta coupling, small J) and with the two non-equivalent fluorine atoms. H-4 will show coupling to both F-3 and F-5, while H-6 couples primarily to F-5.
- The phenolic proton (-OH) will likely be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.[5]
- The methoxy protons (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)



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Note: dd = doublet of doublets, d = doublet, t = triplet, s = singlet.

Interpretation:

- The carbon signals will be split by coupling to the fluorine atoms. Carbons directly bonded to fluorine (C-3, C-5) will show a large one-bond coupling constant ($^1J_{CF}$) and appear as doublets. However, due to two- and three-bond couplings to the other fluorine, they will likely be doublets of doublets.
- The other aromatic carbons will also show smaller couplings ($^2J_{CF}$, $^3J_{CF}$), leading to complex splitting patterns.^{[6][7]} C-2, for instance, is coupled to two fluorine atoms and may appear as a triplet.
- The methoxy carbon will be a singlet, typically appearing around 55-60 ppm.

Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Fluorine-19 is a spin $\frac{1}{2}$ nucleus with 100% natural abundance, making ^{19}F NMR a highly sensitive and informative technique.^{[8][9]}



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Interpretation:

- The two fluorine atoms are in non-equivalent chemical environments.
- They will couple to each other (meta F-F coupling), resulting in two distinct doublets.
- Each signal will also exhibit smaller couplings to the aromatic protons, which may or may not be resolved depending on the instrument's resolution. Proton decoupling is often used to simplify ^{19}F spectra.[9]
- The chemical shift range for fluorobenzenes is broad, providing excellent signal dispersion. [8][10]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-Difluoro-2-methoxyphenol** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 500 MHz spectrometer.
 - Use a standard pulse program with a 90° pulse angle.
 - Set the spectral width to cover from -2 to 12 ppm.

- Acquire 16 scans with a relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same instrument (125 MHz for ¹³C).
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover from 0 to 200 ppm.
 - Acquire 1024 scans with a relaxation delay of 2 seconds.
- ¹⁹F NMR Acquisition:
 - Acquire the spectrum on the same instrument (470 MHz for ¹⁹F).
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range appropriate for aryl fluorides (e.g., -100 to -150 ppm), using CFCI₃ (0 ppm) as a reference.
 - Acquire 64 scans with a relaxation delay of 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Calibrate the ¹H and ¹³C spectra to TMS (0 ppm).

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis of **3,5-Difluoro-2-methoxyphenol**.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy provides a powerful and complementary toolkit for the unequivocal structural determination of **3,5-Difluoro-2-methoxyphenol**. MS confirms the molecular weight and key structural motifs through fragmentation. IR spectroscopy verifies the presence of the essential hydroxyl, methoxy, and aryl fluoride functional groups. Finally, NMR spectroscopy delivers a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and electronic environment of each nucleus. The predictive data and protocols

outlined in this guide serve as a robust reference for researchers, enabling efficient and accurate characterization of this important chemical entity.

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